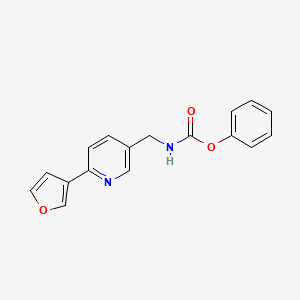

苯基((6-(呋喃-3-基)吡啶-3-基)甲基)碳酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “Phenyl ((6-(furan-3-yl)pyridin-3-yl)methyl)carbamate” is a complex organic molecule that contains a phenyl group, a furan ring, a pyridine ring, and a carbamate group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .

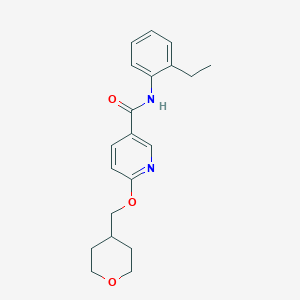

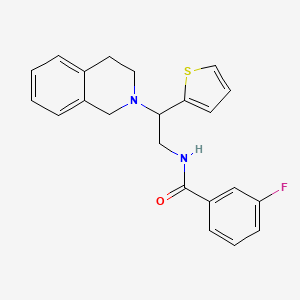

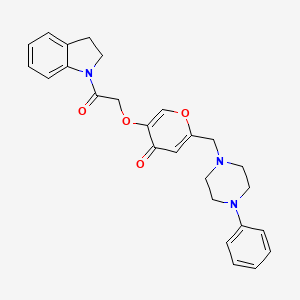

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The compound likely has a planar structure due to the presence of the aromatic rings (phenyl, furan, and pyridine). The exact structure would need to be confirmed using techniques such as FT-IR, 1H-NMR, and 13C-NMR .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The phenyl, furan, and pyridine rings could participate in electrophilic aromatic substitution reactions. The carbamate group could undergo hydrolysis to yield an amine and a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. It is likely to be a solid at room temperature and highly soluble in polar solvents due to the presence of the polar carbamate group and the aromatic rings .科学研究应用

PKCtheta的抑制

与苯基((6-(呋喃-3-基)吡啶-3-基)甲基)氨基甲酸酯在结构上相关的化合物,例如具有杂芳基吡啶腈的化合物,已被发现是PKCtheta的有力抑制剂,PKCtheta是一种参与T细胞活化并与自身免疫性疾病相关的酶。例如,具有呋喃基团的类似物已显示出显着的抑制活性,表明在针对免疫反应的治疗性研究中具有潜在应用(Joan Subrath et al., 2009)。

抗菌活性

杂环化合物,包括具有呋喃和吡啶部分的化合物,因其抗菌特性而被探索。源自壳聚糖和杂芳基吡唑衍生物的席夫碱已证明对一系列细菌和真菌病原体具有活性。这表明在开发新的抗菌剂中具有潜在应用(A. Hamed et al., 2020)。

抗原生动物剂

与苯基((6-(呋喃-3-基)吡啶-3-基)甲基)氨基甲酸酯具有结构主题的双阳离子咪唑并[1,2-a]吡啶和四氢-咪唑并[1,2-a]吡啶已显示出很强的DNA亲和力和对锥虫和疟原虫属的显着体外和体内活性,突出了它们作为抗原生动物剂的潜力(Mohamed A. Ismail et al., 2004)。

核酸和蛋白质相互作用

具有N'-[苯基(吡啶-2-基)甲亚胺]呋喃-2-碳酰肼配体的过渡金属配合物已被研究与CT DNA和牛血清白蛋白(BSA)的相互作用,以及它们的抗氧化特性。此类研究对于理解杂环化合物与生物分子的相互作用至关重要,这对于药物开发和生化途径的研究至关重要(P. Sathyadevi et al., 2012)。

作用机制

Target of Action

It belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .

Mode of Action

Compounds of similar structure have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Compounds of similar structure have been used in suzuki–miyaura (sm) cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Action Environment

The success of suzuki–miyaura (sm) cross-coupling reactions, which involve compounds of similar structure, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

属性

IUPAC Name |

phenyl N-[[6-(furan-3-yl)pyridin-3-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c20-17(22-15-4-2-1-3-5-15)19-11-13-6-7-16(18-10-13)14-8-9-21-12-14/h1-10,12H,11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDKSYKADUHGNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NCC2=CN=C(C=C2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl ((6-(furan-3-yl)pyridin-3-yl)methyl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2773774.png)

![3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2773776.png)

![1-{6-[(2-Hydroxyethyl)(methyl)amino]naphthalen-2-yl}ethan-1-one](/img/structure/B2773778.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea](/img/structure/B2773785.png)

![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2773788.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide](/img/structure/B2773789.png)

![2-[(2-chlorophenyl)methylsulfanyl]-3-(3,5-dimethylphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2773790.png)

![4-(3-Chloro-2-methylanilino)-2-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoic acid](/img/structure/B2773793.png)